![molecular formula C16H13N3O2S B2736528 2-((3-nitrobenzyl)thio)-5-phenyl-1H-imidazole CAS No. 954024-84-1](/img/structure/B2736528.png)
2-((3-nitrobenzyl)thio)-5-phenyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole ring, the phenyl group, and the nitrobenzyl group. The exact structure would depend on the positions of these groups within the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents present. The nitro group in the nitrobenzyl part of the molecule could potentially undergo reduction reactions to form amines . The sulfur atom might also play a role in reactions, especially if strong oxidizing or reducing agents are present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence these properties include the size and shape of the molecule, the presence of functional groups, and the overall charge distribution within the molecule .Scientific Research Applications
- A novel series of 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives, including our compound of interest, were designed and synthesized as sorafenib analogs .
- Notably, derivatives with specific substitutions (2-F, 4-Cl, and 2,6-di F) demonstrated promising activity against HeLa cancer cells, surpassing sorafenib’s potency .
- Flow cytometry analysis indicated apoptotic cell death induction by the prototype compounds in HeLa cells, along with cell cycle arrest at the sub-G1 phase .
- In silico docking studies confirmed binding to the active site of VEGFR-2, suggesting potential antiangiogenic effects .
Anticancer Activity
Antileishmanial Potential
Mechanism of Action
Safety and Hazards
As with any chemical compound, handling “2-((3-nitrobenzyl)thio)-5-phenyl-1H-imidazole” would require appropriate safety precautions. The specific risks and hazards would depend on the properties of the compound, including its reactivity, toxicity, and potential for causing physical harm (e.g., flammability, corrosiveness) .
Future Directions
The study and application of imidazole derivatives and other similar compounds is a vibrant field of research, with potential applications in areas such as medicinal chemistry, materials science, and synthetic chemistry . Future research could explore the synthesis, properties, and potential applications of “2-((3-nitrobenzyl)thio)-5-phenyl-1H-imidazole” and related compounds.
properties
IUPAC Name |
2-[(3-nitrophenyl)methylsulfanyl]-5-phenyl-1H-imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c20-19(21)14-8-4-5-12(9-14)11-22-16-17-10-15(18-16)13-6-2-1-3-7-13/h1-10H,11H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYIROYPNUAHWPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)SCC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.